3-ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
3-ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole, triazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions . The reaction conditions often require the use of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of alkylated or acylated derivatives .
Scientific Research Applications
3-ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 3-ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The molecular docking studies have shown that it fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, also investigated for its anticancer properties.
Triazolopyrimidine: Shares the triazole and pyrimidine rings, used in various medicinal chemistry applications.
Uniqueness
3-ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C15H14N6 |
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Molecular Weight |
278.31 g/mol |
IUPAC Name |
5-ethyl-7-methyl-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C15H14N6/c1-3-13-18-19-15-12-9-16-21(11-7-5-4-6-8-11)14(12)17-10(2)20(13)15/h4-9H,3H2,1-2H3 |
InChI Key |
LDKGNRQIYLHXBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C(=NC3=C2C=NN3C4=CC=CC=C4)C |
Origin of Product |
United States |
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